molecular formula C15H16N2O2S B2680355 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 223694-87-9

4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No. B2680355
CAS RN: 223694-87-9
M. Wt: 288.37
InChI Key: PPSLQKMCJKLWQO-UHFFFAOYSA-N
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Description

The compound “4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” is a derivative of quinazolinone, which is a class of organic compounds characterized by a 2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5-one skeleton. This compound also has a methoxyphenyl group attached at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a six-membered 1,2,3,4,7,8-hexahydroquinazolin-5-one ring fused with a six-membered aromatic ring. The presence of the methoxy group and the thioxo group would likely have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

Quinazolinones are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antibacterial Activity

Synthesis and evaluation of compounds related to 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one have shown significant antibacterial activity. For instance, Osarodion Peter Osarumwense (2022) synthesized compounds that exhibited considerable antibacterial effects against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 mg/mL, suggesting potential applications in combating bacterial infections (Osarodion Peter Osarumwense, 2022).

Anticancer Properties

The compound and its derivatives have also been studied for their anticancer properties. N. Sirisoma et al. (2009) discovered a derivative that acts as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration, indicating a promising avenue for cancer therapy (N. Sirisoma et al., 2009).

Anticonvulsant and Antimicrobial Activities

Research into thioxoquinazolinone derivatives, a category that includes 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, has revealed their potential for anticonvulsant and broad-spectrum antimicrobial activities. A study by A. Rajasekaran, V. Rajamanickam, and S. Darlinquine (2013) demonstrated these compounds' effectiveness against several bacteria and fungi, as well as their ability to mitigate convulsive activity, highlighting their dual functional capabilities in medicinal chemistry (A. Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).

Corrosion Inhibition

Quinazoline derivatives have been evaluated for their role in corrosion inhibition, specifically for protecting mild steel in hydrochloric acid solutions. Ghulamullah Khan et al. (2017) studied Schiff bases derived from quinazoline compounds, demonstrating their effectiveness in corrosion protection, which could be beneficial in extending the lifespan of industrial materials (Ghulamullah Khan et al., 2017).

Molecular Docking and Dynamics Studies

Molecular docking and dynamics studies on synthesized derivatives, including 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, have shown potential antimicrobial activities and interactions with proteins. These studies facilitate the understanding of how these compounds might interact with biological targets at a molecular level, suggesting applications in drug design and development (M. Sarkar et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Quinazolinones have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the wide range of biological activities exhibited by quinazolinones, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

4-(3-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)14-13-11(16-15(20)17-14)6-3-7-12(13)18/h2,4-5,8,14H,3,6-7H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSLQKMCJKLWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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